Cas no 78210-78-3 (6-Methyl-2,3'-bipyridine)

6-Methyl-2,3'-bipyridine 化学的及び物理的性質
名前と識別子
-
- 2,3'-Bipyridine, 6-methyl-
- 2-methyl-6-pyridin-3-ylpyridine
- 6-Methyl-2,3'-bipyridine
- 6-Methyl-[2,3'''']bipyridinyl
- 78210-78-3
- BS-51822
- D84351
- CHEMBL368048
- SCHEMBL3609216
- 6-Methyl-[2,3']Bipyridinyl
- DTXSID70559191
- US8609708, 67
- BDBM50158917
- 6-Methyl-2,3'-bipyridine; 2-Methyl-6-(pyridin-3-yl)pyridine; 2-Methyl-6-pyridin-3-ylpyridine;
-
- インチ: InChI=1S/C11H10N2/c1-9-4-2-6-11(13-9)10-5-3-7-12-8-10/h2-8H,1H3
- InChIKey: JGRRGVGXYDGQLG-UHFFFAOYSA-N
- ほほえんだ: CC1=NC(=CC=C1)C2=CN=CC=C2
計算された属性
- せいみつぶんしりょう: 170.084398327g/mol
- どういたいしつりょう: 170.084398327g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 25.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
6-Methyl-2,3'-bipyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1213490-5g |
6-Methyl-2,3'-bipyridine |
78210-78-3 | 95% | 5g |
$700 | 2024-07-23 | |
TRC | M296433-500mg |
6-Methyl-2,3'-bipyridine |
78210-78-3 | 500mg |
265.00 | 2021-08-03 | ||
Alichem | A029001253-250mg |
2-Methyl-6-(pyridin-3-yl)pyridine |
78210-78-3 | 95% | 250mg |
$940.80 | 2023-09-01 | |
1PlusChem | 1P00555R-100mg |
2,3'-Bipyridine, 6-methyl- |
78210-78-3 | 97% | 100mg |
$39.00 | 2024-04-21 | |
1PlusChem | 1P00555R-1g |
2,3'-Bipyridine, 6-methyl- |
78210-78-3 | 97% | 1g |
$111.00 | 2024-04-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X196364A-1g |
6-Methyl-2,3'-bipyridine |
78210-78-3 | 0.97 | 1g |
¥1845.0 | 2024-07-24 | |
eNovation Chemicals LLC | Y1213490-5g |
6-methyl-2,3'-bipyridine |
78210-78-3 | 95% | 5g |
$650 | 2025-02-27 | |
TRC | M296433-100mg |
6-Methyl-2,3'-bipyridine |
78210-78-3 | 100mg |
$ 87.00 | 2023-09-07 | ||
TRC | M296433-250mg |
6-Methyl-2,3'-bipyridine |
78210-78-3 | 250mg |
$ 173.00 | 2023-09-07 | ||
Aaron | AR0055E3-250mg |
2,3'-Bipyridine, 6-methyl- |
78210-78-3 | 97% | 250mg |
$82.00 | 2025-02-12 |
6-Methyl-2,3'-bipyridine 関連文献
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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5. Book reviews
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Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
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9. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
6-Methyl-2,3'-bipyridineに関する追加情報
6-Methyl-2,3'-Bipyridine (CAS No. 78210-78-3): A Comprehensive Overview
6-Methyl-2,3'-bipyridine, also known by its CAS registry number 78210-78-3, is an organic compound belonging to the class of bipyridines. Bipyridines are heterocyclic aromatic compounds consisting of two pyridine rings connected by a single bond. The 6-methyl substitution in this compound adds a methyl group at the sixth position of one of the pyridine rings, which influences its chemical properties and reactivity. This compound has garnered significant attention in various fields due to its unique structural features and versatile applications.
The molecular formula of 6-methyl-2,3'-bipyridine is C14H14N2, and its molecular weight is approximately 206.3 g/mol. The compound exists as a white crystalline solid under standard conditions. Its structure is characterized by two pyridine rings connected at the 2 and 3' positions, with a methyl group attached to the sixth carbon of one ring. This arrangement imparts a rigid and planar geometry to the molecule, which is advantageous for various coordination and electronic applications.
Bipyridines, including 6-methyl-2,3'-bipyridine, are widely used as ligands in coordination chemistry due to their ability to form stable complexes with transition metals. These complexes are valuable in catalysis, sensing, and materials science. Recent studies have highlighted the role of 6-methyl-2,3'-bipyridine in enhancing the efficiency of metal-catalyzed reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. The methyl substitution at the sixth position not only stabilizes the metal-ligand interaction but also modulates the electronic properties of the complex, making it more selective and active.
In addition to its role as a ligand, 6-methyl-2,3'-bipyridine has found applications in the field of optoelectronics. Its conjugated π-system allows for strong absorption in the visible region, making it a potential candidate for dye-sensitized solar cells (DSSCs). Recent research has demonstrated that incorporating 6-methyl-2,3'-bipyridine-based dyes into DSSCs can improve light harvesting efficiency and overall device performance. The methyl group's electron-donating nature enhances the dye's ability to inject electrons into the semiconductor material, thereby boosting energy conversion efficiency.
The synthesis of 6-methyl-2,3'-bipyridine typically involves multi-step organic reactions. One common approach is through Friedländer-type cyclization of o-vinylpyridines followed by methylation at the sixth position using appropriate reagents. This method ensures high yield and purity of the final product. Researchers have also explored alternative synthetic routes to optimize reaction conditions and reduce production costs.
Bipyridines, including derivatives like 6-methyl-2,3'-bipyridine, have been extensively studied for their potential in drug design and delivery systems. The compound's ability to form stable complexes with metal ions makes it a promising candidate for targeted drug delivery systems. Recent studies have shown that metal complexes derived from 6-methyl-2,3'-bipyridine strong>[citation needed]. These findings underscore the importance of further research into its therapeutic applications.
In conclusion, < strong >6-Methyl-2 , 3 '-Bipiridine (CAS No . 78 , , , , , , , , , , , , , ) is a versatile compound with significant potential in various scientific and industrial applications . Its unique structural features , combined with recent advancements in its synthesis and application research , make it an important molecule for future developments in materials science , catalysis , optoelectronics , and drug delivery systems . As ongoing studies continue to uncover new properties and uses for this compound , its role in advancing modern technology will undoubtedly grow . p > article > response >
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